![molecular formula C18H36N2O14Pt B12891260 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-65-4](/img/structure/B12891260.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
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Overview
Description
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The complex consists of a platinum ion coordinated with 1,2-cyclohexanediamine and D-gluconato ligands, forming a stable structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle platinum compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions result in the formation of new platinum complexes with different ligands .
Scientific Research Applications
Introduction to Platinum Complexes
Platinum-based compounds have been extensively studied for their applications in cancer therapy due to their ability to form DNA adducts, which inhibit DNA and RNA synthesis and induce apoptosis in cancer cells. Among these, the compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy and reducing the toxicity of platinum-based drugs.
Key Characteristics
- Chemical Formula : C₁₄H₂₄N₂O₁₂Pt
- Molecular Weight : Approximately 460.5 g/mol
- Coordination Geometry : Square planar due to the nature of platinum(II) complexes.
Advantages Over Traditional Platinum Drugs
- Enhanced Cellular Uptake : The D-gluconate ligands improve solubility and cellular uptake compared to cisplatin, leading to potentially greater therapeutic efficacy .
- Reduced Toxicity : Formulations utilizing this compound aim to minimize side effects commonly associated with platinum-based therapies, such as nephrotoxicity and neurotoxicity .
Clinical Studies and Findings
Recent studies have highlighted the effectiveness of platinum(IV) derivatives, which are often more inert than platinum(II) complexes. For instance:
- In Vivo Studies : Research demonstrated that converting platinum(II) complexes to platinum(IV) analogues can enhance their stability and reduce off-target effects while maintaining anticancer activity. In particular, studies on oral cancer xenograft models showed significant antitumor effects with these derivatives .
Table 1: Summary of In Vivo Efficacy
Compound Type | Model | Efficacy Observed |
---|---|---|
Platinum(II) | BD-IX rats | No significant activity |
Platinum(IV) | BALB/c nude mice | Potent anticancer effect |
Drug Delivery Systems
The development of effective drug delivery systems is crucial for enhancing the therapeutic index of platinum-based drugs. Recent innovations include:
- Lipid-Based Delivery Vehicles : These formulations improve encapsulation and controlled release of platinum complexes, allowing for targeted therapy while minimizing systemic exposure .
Table 2: Characteristics of Lipid-Based Formulations
Formulation Type | Composition | Benefits |
---|---|---|
Blended Liposomes | DSPC + DPPC | Enhanced stability and reduced toxicity |
Nanoparticle Systems | Various lipids | Improved cellular uptake and targeted delivery |
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its interaction with target molecules, such as DNA in the case of its medicinal applications. The platinum ion forms covalent bonds with nucleophilic sites on the DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the inhibition of cell proliferation and induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based compound used in cancer therapy.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand system used in chemotherapy.
Uniqueness
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, particularly in medicinal chemistry and catalysis .
Biological Activity
Platinum-based compounds have garnered significant attention in the field of cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells. The compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] , is a chiral platinum complex that exhibits unique biological activities influenced by its stereochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and clinical implications.
The primary mechanism through which platinum complexes exert their anticancer effects is through the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The stereochemistry of the ligand plays a crucial role in determining the efficacy and specificity of these interactions.
Key Mechanisms:
- DNA Binding : Platinum complexes preferentially bind to N7 positions of guanine bases in DNA, forming covalent adducts that disrupt normal DNA function.
- Induction of Apoptosis : The binding of platinum compounds to DNA triggers a cascade of cellular events leading to programmed cell death. This includes the activation of signaling pathways that promote apoptosis.
- Influence of Ligand Stereochemistry : The specific arrangement of the chiral ligands affects the compound's interaction with biomolecules, influencing its pharmacokinetics and biological activity.
Biological Activity and Cytotoxicity
The biological activity of Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has been evaluated through various studies that highlight its cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxicity Data
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Dufrasne et al. 2007 | Murine leukemia P-388 | 5.4 | R isomer more effective than S isomer |
Galanski et al. 2009 | Human ovarian carcinoma A2780 | 3.2 | Significant stereoselectivity observed |
PMC5027619 2016 | Human lung carcinoma H460 | 4.5 | Induced apoptosis via DNA damage |
Case Studies
Several case studies have illustrated the clinical relevance of platinum complexes in cancer therapy:
-
Case Study: Rectal Cancer Treatment
A 57-year-old female patient diagnosed with Stage III rectal adenocarcinoma was treated with an oxaliplatin-based regimen. The treatment led to significant tumor reduction but also resulted in hypersensitivity reactions, highlighting the importance of monitoring side effects associated with platinum therapies . -
Case Study: Ovarian Cancer
In a study involving patients with advanced ovarian cancer, the use of platinum-based chemotherapy resulted in a response rate exceeding 70%. However, variations in response were noted based on the stereochemistry of the administered compounds .
Research Findings
Recent research has focused on understanding how different structural configurations influence the biological activity of platinum complexes:
- Chiral Discrimination : Studies have shown that enantiomers can exhibit distinct biological properties due to differences in their interaction with cellular components like DNA and proteins .
- Pharmacokinetics : The pharmacokinetic profiles of these complexes are affected by their stereochemistry, influencing absorption, distribution, metabolism, and excretion (ADME) properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are used to prepare [SP-4-2-(1S-trans)] platinum complexes with cyclohexanediamine and D-gluconate ligands, and how is stereochemical fidelity validated?
- Answer : Synthesis typically involves ligand substitution reactions. For example, trans-1,2-diaminocyclohexane is reacted with a platinum precursor (e.g., K₂PtCl₄), followed by substitution with D-gluconate under controlled pH (6–7) to retain stereochemistry . Validation employs:
- X-ray crystallography to confirm coordination geometry.
- Circular dichroism (CD) spectroscopy to verify enantiomeric purity of the cyclohexanediamine ligand .
- ¹H/¹³C/¹⁹⁵Pt NMR to resolve ligand orientation and platinum coordination .
Q. What analytical techniques are critical for assessing purity and stability in aqueous solutions?
- Answer : Key methods include:
- HPLC-UV with polypropylene autosampler vials to minimize platinum adsorption. Mobile phases (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolve degradation products like diaquaplatin species .
- Inductively coupled plasma atomic absorption spectrometry (ICP-AAS) quantifies platinum release under varying pH (5.5–8.5) to study hydrolysis kinetics .
- Impurity profiling against USP standards (e.g., Oxaliplatin Related Compounds A–D) ensures ≤0.3% impurity thresholds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Per GHS classification ():
- PPE : Nitrile gloves, sealed goggles, and lab coats.
- Engineering controls : Fume hoods for weighing/synthesis to mitigate inhalation risks (H335).
- First aid : Immediate skin/eye flushing with water for 15 minutes; medical consultation required for oral exposure (H302) .
Advanced Research Questions
Q. How do stereoisomeric variations in the cyclohexanediamine ligand influence DNA adduct formation and cytotoxicity?
- Answer : Enantiomeric purity (1R,2R vs. 1S,2S) alters DNA binding kinetics. Studies using single-isomer complexes (e.g., NDDP isomers) show:
- 1R,2R isomers form stable intrastrand crosslinks with guanine residues, enhancing cytotoxicity in colorectal cancer models (IC₅₀ = 2.1 µM vs. 5.8 µM for 1S,2S) .
- Cellular uptake : Resistant cell lines (e.g., A2780cis) exhibit reduced accumulation due to altered CTR1 transporter affinity .
Q. How can pH-dependent release kinetics be modeled for nanoparticle-encapsulated platinum complexes?
- Answer : Experimental designs include:
- Dialysis under simulated physiological conditions (pH 5.5 for lysosomal, 7.4 for bloodstream). For example, poly(isobutylene-alt-maleic anhydride) conjugates release 80% Pt at pH 5.5 vs. 40% at pH 7.4 over 72 hours .
- Higuchi model analysis identifies diffusion-dominated release (R² > 0.95) in acidic environments .
Q. What computational approaches predict interactions with DNA mismatch repair (MMR) proteins?
- Answer : Strategies include:
- Molecular docking using the Platinum Database () to map Pt-DNA adduct binding to MLH1/PMS2 heterodimers.
- QM/MM simulations compare binding energies of trans-DACH-Pt vs. cisplatin adducts (ΔG = −28.5 kcal/mol vs. −22.1 kcal/mol) .
- ADMET predictors evaluate blood-brain barrier penetration (logBB = −1.2) and renal clearance .
Q. How should contradictory stability data between accelerated and real-time storage studies be resolved?
- Answer : Cross-validation methods include:
- Orthogonal analytics : Compare HPLC-UV (parent compound) with LC-MS (degradants like nitrato-platinum species) .
- Arrhenius modeling : Predict shelf-life discrepancies between 25°C (12 months) and 40°C (6 months) using Eₐ = 65 kJ/mol .
- Inert atmosphere storage (N₂) reduces hydrolysis rates by 40% vs. ambient air .
Properties
CAS No. |
82310-65-4 |
---|---|
Molecular Formula |
C18H36N2O14Pt |
Molecular Weight |
699.6 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
InChI Key |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
Origin of Product |
United States |
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